molecular formula C19H23FN4O4 B2528230 3-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351630-67-5

3-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B2528230
CAS RN: 1351630-67-5
M. Wt: 390.415
InChI Key: OYLVYKDBQDXMFS-UHFFFAOYSA-N
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Description

Pyrazoles are a type of organic compound with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . There are also methods for the synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde from 3,4-Dihydro-2H-pyran and N-Formylmorpholine and 4-Bromo-3-methylpyrazole .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Protodeboronation of pinacol boronic esters is one of the chemical reactions that pyrazoles can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-Methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 156.14 and is a solid at room temperature .

Scientific Research Applications

Pyrazolo[3,4-b]pyridines consist of two possible tautomeric forms: the 1H-isomer and the 2H-isomer. These compounds are part of the pyrazolopyridine family, which includes five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. The fusion of a pyrazole and a pyridine ring results in these bicyclic heterocyclic structures .

Isomeric Forms:

Substitution Patterns and Synthesis

The diversity of substituents at specific positions significantly influences the properties of pyrazolo[3,4-b]pyridines. Notably:

Synthetic methods for pyrazolo[3,4-b]pyridines involve starting from either a preformed pyrazole or pyridine. Researchers have explored various strategies to achieve these structures .

Biomedical Applications

Pyrazolo[3,4-b]pyridines exhibit promising biomedical applications:

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For instance, 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[3-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4/c1-24-11-16(18(23-24)27-2)17(25)21-14-4-3-5-15(10-14)28-19(26)22-13-8-6-12(20)7-9-13/h6-9,11,14-15H,3-5,10H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVYKDBQDXMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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